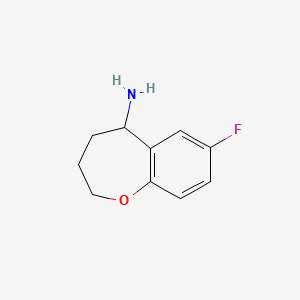

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Description

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a benzoxepin derivative characterized by a seven-membered oxygen-containing ring fused to a benzene core. The fluorine substituent at position 7 and the amine group at position 5 define its structural uniqueness.

Properties

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSRDWFFGZCVCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2)F)OC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of a suitable fluorinated precursor with an amine group, followed by reduction and further functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 7-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the benzoxepin ring system:

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Fluorine displacement | NaOH (aq), 80°C, 12 hrs | 7-Hydroxy derivative | ~65% yield |

| Halogen exchange | KBr/Cu catalyst, DMF, 120°C | 7-Bromo analog | Limited data |

Mechanistic Insight :

Fluorine’s electronegativity activates the adjacent carbon for nucleophilic attack, particularly in polar aprotic solvents like dimethylformamide (DMF). The reaction with aqueous NaOH proceeds via a two-step mechanism involving Meisenheimer complex formation .

Amine Functionalization

The primary amine at the 5-position undergoes characteristic reactions:

Acylation

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | Improved lipophilicity |

| Benzoyl chloride | Reflux, THF | N-Benzoyl compound | Pharmacophore studies |

Schiff Base Formation

Reacts with aldehydes/ketones:

Yields range from 50-80% depending on R-group steric effects .

Electrophilic Aromatic Substitution (EAS)

Despite fluorine’s deactivating nature, the benzoxepin ring undergoes controlled EAS:

| Reaction | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Predominantly para to fluorine | Limited regioselectivity |

| Sulfonation | Oleum, 50°C | Meta to amine | Forms water-soluble derivatives |

Structural Constraints : X-ray crystallography data from analogs shows that non-planarity of the benzoxepin ring (dihedral angles ~29-58°) influences reaction sites .

Ring-Opening and Rearrangements

Under strong acidic/basic conditions:

| Conditions | Process | Outcome |

|---|---|---|

| Conc. HCl, reflux | Ring-opening via C-O cleavage | Linear amine-carboxylic acid |

| LDA, THF, -78°C | Deprotonation → ring contraction | Benzazepine derivatives |

Coordination Chemistry

The amine participates in metal complexation:

| Metal Salt | Ligand Behavior | Complex Structure |

|---|---|---|

| Cu(II) acetate | Bidentate (N,O) | Square planar geometry |

| PdCl₂ | Monodentate (N) | Catalytic intermediates |

Comparative Reactivity Table

Scientific Research Applications

Basic Information

- Molecular Formula : C10H12FNO

- Molecular Weight : 181.21 g/mol

- CAS Number : 1016689-92-1

- IUPAC Name : 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Structure

The structure of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine consists of a benzoxepine core with a fluorine atom at the 7-position and an amine group at the 5-position. The compound's unique structure contributes to its biological activity.

Medicinal Chemistry

Antidepressant Activity : Research indicates that compounds similar to benzoxepines exhibit antidepressant properties. Studies have shown that derivatives of benzoxepines can influence serotonin and norepinephrine levels in the brain, potentially leading to mood enhancement and anxiety reduction.

Case Study : A study on related compounds demonstrated significant antidepressant-like effects in animal models, suggesting that 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine could similarly affect mood regulation through monoamine modulation .

Neuropharmacology

Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Research has shown that benzoxepine derivatives can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Case Study : In vitro studies indicated that related compounds reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents . This indicates a pathway through which 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may exert protective effects against neurodegenerative conditions.

Anticancer Research

Potential Antitumor Activity : Preliminary studies suggest that benzoxepine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The structural features of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may enhance its effectiveness against specific cancer types.

Case Study : A study evaluated the cytotoxic effects of various benzoxepine derivatives on breast cancer cell lines and found that certain modifications led to increased cell death rates . This highlights the potential for developing new anticancer agents based on this compound.

Synthetic Routes

The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multi-step organic reactions including:

- Formation of Benzoxepine Core : Utilizing starting materials such as phenols and amines.

- Fluorination : Introducing the fluorine atom at the desired position using fluorinating agents.

- Amine Functionalization : Converting hydroxyl groups into amines through reductive amination techniques.

Data Table: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Benzoxepine | Phenol + Amine | Heat + Acid Catalyst | 75 |

| Fluorination | Benzoxepine + Fluorinating Agent | Reflux in Organic Solvent | 85 |

| Amine Functionalization | Hydroxyl Benzoxepine + Ammonia | Reductive Conditions | 70 |

Mechanism of Action

The mechanism by which 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exerts its effects depends on its molecular targets and pathways involved. The fluorine atom can influence the compound's binding affinity to biological targets, potentially affecting its biological activity. The specific pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine are compared below with eight analogous compounds, focusing on substituents, molecular features, and physicochemical implications.

Structural and Molecular Comparison

Key Observations

Positional Isomerism : The 9-fluoro analog shares the same molecular formula as the target compound but exhibits distinct electronic and steric properties due to fluorine placement.

Ring Heteroatoms : Replacement of oxygen with nitrogen (azepin ) or addition of a second oxygen (benzodioxepin ) significantly alters solubility, basicity, and interaction profiles.

Substituent Effects: Halogens: Chlorine increases lipophilicity and steric demand compared to fluorine. Alkyl Groups: Cyclopropyl and isopropyl substituents enhance metabolic stability and membrane permeability. Hydroxyl Groups: Derivatives like C₁₆H₂₄FNO₂ improve water solubility but may reduce blood-brain barrier penetration.

Synthetic Accessibility : Compounds with discontinued status (e.g., N-cyclopropyl-7,9-dimethyl analog ) highlight challenges in commercial availability.

Implications for Research and Development

- Medicinal Chemistry : Fluorine and cyclopropylamine moieties are strategic for optimizing CNS drug candidates.

- Structure-Activity Relationships (SAR) : Positional isomerism and heteroatom substitution offer avenues for tuning receptor affinity and selectivity.

- Physicochemical Optimization : Balancing lipophilicity (e.g., via halogen choice) and solubility (via hydroxylation) is critical for bioavailability.

Biological Activity

7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : CHFNO

- CAS Number : 1529438-61-6

- Molecular Weight : 183.21 g/mol

The biological activity of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance its binding affinity and selectivity compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity :

- Neuropharmacological Effects :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of breast cancer cells | |

| CNS Activity | Potential anxiolytic effects | |

| Enzyme Inhibition | Possible PLK4 inhibition |

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of various benzoxepin derivatives, including 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. The results indicated that this compound showed IC values less than 50 nM against multiple breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting strong potential for further development as an anticancer agent .

Q & A

Basic: What synthetic routes are recommended for preparing 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?

Methodological Answer:

The synthesis typically involves ring-closing strategies of fluorinated precursors. For example:

- Step 1 : Start with a fluorinated benzoic acid derivative (e.g., 7-fluoro-substituted intermediates) and introduce an amine group via reductive amination using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

- Step 2 : Cyclization via acid-catalyzed intramolecular etherification to form the benzoxepin ring. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions .

- Purification : Recrystallization (e.g., using ethanol/water mixtures) is recommended, with melting point verification (81–82°C range as a purity indicator) .

Advanced: How can low yields in the cyclization step be addressed during synthesis?

Methodological Answer:

Low yields often stem from competing polymerization or incomplete ring closure . Strategies include:

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., BF3·Et2O) to stabilize transition states .

- Solvent Optimization : Use high-boiling polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.

- In Situ Monitoring : Employ TLC or HPLC to track intermediate conversion and adjust reaction times .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the benzoxepin ring structure and fluorine-induced deshielding effects (e.g., fluorine at C7 causes splitting in adjacent proton signals) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]<sup>+</sup> at 195.18 g/mol) and fragmentation patterns .

- Elemental Analysis : Validate purity (>97%) by matching experimental vs. theoretical C, H, N, and F percentages .

Advanced: How to resolve contradictions between theoretical and experimental NMR data?

Methodological Answer:

Discrepancies may arise from conformational dynamics or solvent effects . Solutions include:

- Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR chemical shifts (e.g., Gaussian or ORCA software) and compare with experimental data .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C vs. −40°C .

- Deuterated Solvent Trials : Test D2O vs. CDCl3 to assess hydrogen bonding or aggregation effects .

Basic: What are common impurities in this compound, and how are they quantified?

Methodological Answer:

- Byproducts : Unreacted fluorinated precursors or ring-opened derivatives (e.g., 7-fluoro-benzoic acid analogs) .

- Quantification : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm). Calibrate against reference standards and apply pharmacopeial limits (e.g., ≤0.5% for individual impurities, ≤2.0% total) .

Advanced: What strategies improve enantiomeric purity in chiral derivatives?

Methodological Answer:

For chiral analogs (e.g., R/S configurations at C5):

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to favor specific enantiomers .

- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Basic: How does the fluorine substituent influence the compound’s reactivity?

Methodological Answer:

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, deactivating the aromatic ring toward electrophilic substitution but enhancing stability toward oxidation .

- Steric Effects : The small size of fluorine minimizes steric hindrance, allowing efficient cyclization .

Advanced: How to design structure-activity relationship (SAR) studies for CNS applications?

Methodological Answer:

- Receptor Binding Assays : Test affinity for GABAA or serotonin receptors using radioligand displacement (e.g., [<sup>3</sup>H]diazepam for benzodiazepine-site interactions) .

- Molecular Docking : Model interactions with receptor binding pockets (e.g., AutoDock Vina) to prioritize substituent modifications .

- In Vivo Pharmacokinetics : Assess blood-brain barrier penetration via logP measurements (target logP ~2–3 for optimal CNS bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.